molecular formula C15H22Cl2N4S B12304964 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride

5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride

Cat. No.: B12304964
M. Wt: 361.3 g/mol
InChI Key: IWUVZVIRPBAWMV-UHFFFAOYSA-N
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Description

5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a chemically complex small molecule featuring a thiazole core linked to a piperidine-substituted pyridine ring, presenting as its dihydrochloride salt to enhance solubility and stability for research applications. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of inhibitors for serine/threonine kinases (STK), a class of enzymes that phosphorylate serine and threonine residues and are implicated in a vast array of cellular processes . The structural architecture of this molecule, incorporating a thiazole ring connected via an amine group to a nitrogen-containing six-membered aromatic ring (pyridine), which is in turn bound to a piperidine ring via a methylene linker, aligns with established pharmacophore models for Ser/Thr kinase inhibitors . These models often feature planar, rhombus-like arrangements with key hydrophobic groups and hydrogen bond donor/acceptor projections, suggesting its potential to interact with the ATP-binding sites of specific kinases . Its core scaffold is structurally analogous to other investigated thiazole-piperidine hybrids, which have demonstrated potent inhibitory activity against specific kinase targets such as Aurora A kinase, with some analogs achieving IC50 values in the low nanomolar range (3.5-35 nM) . Furthermore, related molecular frameworks have been explored as inhibitors of other kinases, including cGMP-dependent protein kinase (PKG) in antiparasitic research . The compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers are advised to conduct all necessary experimental characterizations, including purity verification by HPLC, mass spectrometry, and NMR spectroscopy, to ensure compound identity and integrity for their specific experimental systems.

Properties

Molecular Formula

C15H22Cl2N4S

Molecular Weight

361.3 g/mol

IUPAC Name

5-methyl-N-[6-(piperidin-4-ylmethyl)pyridin-2-yl]-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C15H20N4S.2ClH/c1-11-10-17-15(20-11)19-14-4-2-3-13(18-14)9-12-5-7-16-8-6-12;;/h2-4,10,12,16H,5-9H2,1H3,(H,17,18,19);2*1H

InChI Key

IWUVZVIRPBAWMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC2=CC=CC(=N2)CC3CCNCC3.Cl.Cl

Origin of Product

United States

Preparation Methods

Hantzsch–Traumann Synthesis

The thiazole core is synthesized via Hantzsch–Traumann cyclization. A representative protocol involves reacting 3-chloro-2,4-pentanedione with thiourea derivatives in ethanol under reflux (18–24 hours). For example:

  • Step 1 : 5-Acetylthiazole intermediates are formed using 1-cyclopentylthiourea and 3-chloro-2,4-pentanedione in ethanol at 80°C, yielding 85–92% purity after silica gel chromatography.
  • Step 2 : Enaminone formation via treatment with DMF-DMA (N,N-dimethylformamide dimethyl acetal) or Bredereck’s reagent generates reactive intermediates for subsequent pyrimidine coupling.

Alternative Thiazole Pathways

Patent US8058440B2 describes phosphorus sulfide-mediated cyclization of piperidone derivatives to form tetrahydrothiazolo[5,4-c]pyridines, though this method requires stringent control of stoichiometry to avoid over-sulfurization. Cyanamide-assisted ring closure under catalytic secondary amines (e.g., morpholine) offers improved regioselectivity for 5-methyl substitution.

Pyridine-Piperidine Coupling

Buchwald–Hartwig Amination

The pyridine-piperidine linkage is established via palladium-catalyzed coupling. A typical procedure involves:

  • Reagents : Pd₂(dba)₃, Xantphos, potassium tert-butoxide.
  • Conditions : Toluene at 110°C for 5 hours under nitrogen.
  • Yield : 60–75% for tert-butyl-protected intermediates, as reported in US10351556B2.
    Post-coupling, Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:1) liberates the piperidine amine.

Reductive Amination

Alternative approaches employ reductive amination of 6-bromopyridine-3-carbaldehyde with piperidin-4-ylmethanamine using sodium triacetoxyborohydride. This method achieves 70–80% yield but requires careful pH control to minimize imine hydrolysis.

Final Assembly and Salt Formation

Amide Bond Formation

The thiazol-2-amine and pyridine-piperidine intermediates are coupled via amide bond formation:

  • Activation : HATU or EDC·HCl with HOBt in anhydrous THF.
  • Conditions : Room temperature, 12–18 hours under nitrogen.
  • Workup : Extraction with dichloromethane, brine washing, and silica gel purification (cyclohexane:EtOAc gradient).

Dihydrochloride Salt Preparation

The free base is treated with hydrogen chloride (HCl) gas in ethanol or aqueous HCl (2 M) at 0–5°C. Crystallization yields the dihydrochloride salt with >98% purity, as validated by PXRD and DSC analyses in US10351556B2.

Optimization and Industrial Scalability

Protecting Group Strategies

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during piperidine functionalization. Deprotection with TFA avoids residual phosphorous salts common in DPPA-mediated Curtius rearrangements.
  • Methyl Ester Intermediates : Ethyl chloroformate derivatives enhance solubility for liquid-phase reactions, simplifying purification.

Solvent and Catalyst Selection

  • Solvents : Anhydrous THF and toluene minimize hydrolysis, while ethanol/water mixtures facilitate crystallization.
  • Catalysts : Pd₂(dba)₃/Xantphos systems outperform Pd(OAc)₂ in aryl amination, reducing reaction times by 30%.

Analytical and Spectroscopic Validation

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (d, J = 5.51 Hz, 1H, pyridine-H), 7.75 (s, 2H, thiazole-H), 4.37 (s, 2H, piperidine-CH₂).
  • MS (ESI) : m/z 357.2 [M+H]⁺, consistent with theoretical molecular weight.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water + 0.1% TFA).
  • PXRD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm crystalline dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of thiazole and pyridine, which are known for their pharmacological properties. Thiazole derivatives, in particular, have been associated with a wide range of biological activities including antimicrobial, antifungal, and anticancer effects. The incorporation of piperidine moieties enhances the compound's binding affinity to biological targets, making it a candidate for further development as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine exhibit potent antimicrobial properties. For instance, thiazolo[4,5-b]pyridines have shown effective inhibition against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound could be developed into a novel antibiotic.

Anticancer Potential

The compound's structure suggests potential for anticancer activity. Similar thiazole derivatives have been reported to inhibit key enzymes involved in cancer progression, such as DNA gyrase and MurD . Molecular docking studies indicate favorable interactions with these targets, which could lead to the development of new anticancer agents.

Biological Assays and Characterization

Extensive biological assays have been conducted to evaluate the efficacy of compounds related to 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride. These include:

In Vitro Studies

In vitro studies using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) have shown promising results regarding cytotoxicity and cell viability . The MTT assay has been employed to assess the cytotoxic effects of synthesized derivatives, indicating that certain modifications can enhance or reduce toxicity.

Molecular Docking Studies

Molecular docking studies reveal that the compound exhibits good binding affinities towards various biological targets. These computational methods allow researchers to predict how well the compound might interact with specific proteins involved in disease pathways, providing insights into its potential therapeutic applications .

Case Studies and Research Findings

Several case studies highlight the applications of thiazole and pyridine derivatives in drug discovery:

Study Target Findings Reference
Study on Thiazolo[4,5-b]pyridinesAntimicrobialEffective against E. coli and Pseudomonas aeruginosa with MIC = 0.21 μM
Molecular Docking of Thiazole DerivativesCancer TargetsFavorable interactions with DNA gyrase and MurD
Synthesis of New Thiazole CompoundsCytotoxicityPromising results against various cancer cell lines

Mechanism of Action

The mechanism of action of 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis with structurally related N,4-diheteroaryl 2-aminothiazole derivatives reveals critical distinctions:

Parameter Target Compound Compound 3 (Mono-HBr) Compound 4 (Mono-HBr)
Core Structure Thiazole with piperidin-4-ylmethyl-pyridine Thiazole with methoxypyridine and pyridine Thiazole with methoxypyridine and pyrazine
Counterion/Protonation Dihydrochloride (two Cl⁻ ions; protonation at piperidine and pyridine) Mono-hydrobromide (one Br⁻; protonation at pyridine) Mono-hydrobromide (one Br⁻; protonation at methoxypyridine)
Hydrogen Bonding Network Extensive 3D network via N–H⋯Cl⁻ and Cl⁻⋯H–O interactions (hypothesized) 3D network via N–H⋯Br⁻, N⁺–H⋯Owater, and Owater–H⋯Br⁻ Zigzag chains via N⁺–H⋯Npyrazine interactions
Solubility High aqueous solubility due to dihydrochloride Moderate (Br⁻ less polar than Cl⁻; mono-counterion) Lower (pyrazine reduces polarity)
Pharmacological Target Kinase inhibition (predicted) Undisclosed, likely kinase or receptor modulation Undisclosed, potential CNS applications

Counterion and Protonation Effects

  • Dihydrochloride vs. Mono-Hydrobromide: The target compound’s dual protonation enhances ionic interactions, promoting stability and solubility compared to mono-hydrobromide salts (e.g., Compounds 3 and 4). Chloride’s higher polarity than bromide further improves aqueous compatibility .
  • Protonation Sites : In Compound 3, protonation occurs at the pyridine nitrogen, while in Compound 4, the methoxypyridine nitrogen is protonated. The target compound likely protonates at both pyridine and piperidine nitrogens, enabling stronger intermolecular interactions.

Hydrogen Bonding and Crystallinity

  • The target compound’s dihydrochloride form is expected to form a dense 3D hydrogen-bonded network akin to Compound 3 but with increased complexity due to dual Cl⁻ ions. In contrast, Compound 4’s zigzag chains result from weaker N⁺–H⋯Npyrazine bonds, reducing crystallinity .

Pharmacological Implications

  • Piperidine vs.
  • Bioavailability: The dihydrochloride salt’s solubility may translate to higher oral bioavailability than mono-hydrobromide analogs, critical for systemic drug delivery.

Biological Activity

5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a piperidine moiety, and a pyridine derivative, which are known to contribute to various pharmacological activities. The molecular formula is C14H19Cl2N4SC_{14}H_{19}Cl_2N_4S, and it has a molecular weight of approximately 348.30 g/mol.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The thiazole and piperidine groups are particularly noted for their roles in enzyme inhibition and receptor modulation.

1. Anticancer Activity

Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

2. Antimicrobial Properties

The compound's structure suggests potential antibacterial activity. Similar piperidine derivatives have been reported to exhibit significant inhibition against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell wall synthesis or function.

Biological Activity Data

Activity TypeReference StudiesObserved Effects
AnticancerKumar et al., 2014; Zhang et al., 2014Inhibition of cell proliferation
AntimicrobialOmar et al., 1996; Tan et al., 2006Inhibition of bacterial growth
Enzyme InhibitionLi et al., 2014; Nithiya et al., 2011AChE inhibition
Anti-inflammatoryAziz-ur-Rehman et al., 2011Reduced inflammation markers

Case Studies

Several studies have explored the biological activity of compounds structurally related to 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride:

  • Anticancer Study : A study by Kumar et al. (2014) investigated a series of thiazole derivatives, revealing that certain modifications led to enhanced potency against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : Research conducted by Omar et al. (1996) demonstrated that derivatives containing piperidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the piperidine ring in enhancing membrane permeability.
  • Enzyme Inhibition : A study focusing on enzyme inhibitors found that thiazole derivatives could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease (Li et al., 2014).

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